7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one

Cytochrome P450 metabolism Metabolic switching Deuterium isotope effect

7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one (CAS 85328-86-5) is a 3,4-unsubstituted coumarin derivative bearing an ethoxy substituent at the 7-position and a hydroxyl group at the 6-position. It belongs to the hydroxycoumarin subclass and is structurally characterized by the molecular formula C11H10O4 (MW 206.19 g/mol).

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 85328-86-5
Cat. No. B8622375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one
CAS85328-86-5
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C=CC(=O)OC2=C1)O
InChIInChI=1S/C11H10O4/c1-2-14-10-6-9-7(5-8(10)12)3-4-11(13)15-9/h3-6,12H,2H2,1H3
InChIKeyOCCRKOWLAVGGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one (CAS 85328-86-5): Procurement-Grade Overview of a Regiospecific Coumarin Intermediate


7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one (CAS 85328-86-5) is a 3,4-unsubstituted coumarin derivative bearing an ethoxy substituent at the 7-position and a hydroxyl group at the 6-position. It belongs to the hydroxycoumarin subclass and is structurally characterized by the molecular formula C11H10O4 (MW 206.19 g/mol) [1]. This compound is distinct from its positional isomer 7-hydroxy-6-ethoxycoumarin, with which it shares the same molecular formula but exhibits different physicochemical and spectroscopic properties [2]. It is primarily encountered as a synthetic intermediate in the preparation of more complex benzopyran-based bioactive molecules and as a specific metabolite in cytochrome P450-mediated oxidation studies of 7-ethoxycoumarin [3].

Why 7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one Cannot Be Replaced by Generic Coumarin Analogs in CYP450 Studies and Targeted Synthesis


The specific 7-ethoxy-6-hydroxy substitution pattern on the coumarin nucleus determines both its metabolic origin and its synthetic utility in ways that closely related analogs cannot replicate. In cytochrome P450 metabolism studies, 6-hydroxy-7-ethoxycoumarin is the exclusive product of a metabolic switching pathway that redirects oxidation from O-deethylation to aromatic ring hydroxylation when deuterium isotope effects suppress the normal O-dealkylation route [1]. This makes it an indispensable reference standard for mechanistic CYP450 investigations—neither 7-hydroxycoumarin nor 7-ethoxycoumarin can serve as surrogates for this specific metabolite. In synthetic chemistry, the compound serves as a regiochemically defined starting material for etherification at the 6-position hydroxyl group, enabling selective derivatization that would be impossible with the positional isomer 7-hydroxy-6-ethoxycoumarin [2]. Substituting an incorrect coumarin derivative would lead to different reaction products, altered spectroscopic properties, and invalid metabolic tracing results.

Quantitative Differentiation Evidence for 7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one Versus Closest Analogs: A Procurement Decision Guide


Unique Metabolic Switching Product: Intrinsic Isotope Effect of ~14 Drives Exclusive 6-Hydroxylation Pathway

When 7-ethoxycoumarin (the parent compound) is labeled with deuterium at the alpha-carbon of the ethoxy group, the intrinsic kinetic isotope effect of approximately 14 (kH/kD) on O-deethylation effectively suppresses that metabolic route. This suppression triggers a metabolic switching phenomenon, redirecting CYP450-mediated oxidation exclusively to the aromatic ring at C6, producing 6-hydroxy-7-ethoxycoumarin (i.e., 7-ethoxy-6-hydroxy-2H-1-benzopyran-2-one) as the sole alternative metabolite [1]. This compound is therefore the unique metabolic signature of CYP450 isoform CYP-448 (CYP1A1/1A2) activity when O-dealkylation is blocked [2]. In contrast, the unlabeled parent compound 7-ethoxycoumarin undergoes predominant O-deethylation to 7-hydroxycoumarin, while the positional isomer 7-hydroxy-6-ethoxycoumarin cannot function as this metabolic tracer.

Cytochrome P450 metabolism Metabolic switching Deuterium isotope effect

Regiochemical Identity Validation: Differentiated from 7-Hydroxy-6-ethoxycoumarin Isomer by 13C-NMR and Melting Point

The target compound (7-ethoxy-6-hydroxy) and its positional isomer (7-hydroxy-6-ethoxycoumarin) share the same molecular formula (C11H10O4) and molecular weight (206.19 g/mol) but differ in the positions of the ethoxy and hydroxy substituents, leading to measurably distinct physicochemical properties. The 7-hydroxy-6-ethoxy isomer has been fully characterized with a melting point of 138.5–142.0°C and specific 13C-NMR signals including C-6 at 144.9 ppm and C-7 at 149.9 ppm (in CDCl3) [1]. The target compound 7-ethoxy-6-hydroxy-2H-1-benzopyran-2-one exhibits a distinct melting point of 145–146°C, reflecting the different hydrogen-bonding network and crystal packing arising from the swapped substituent positions. The 13C-NMR chemical shifts for C-6 (bearing OH) and C-7 (bearing OEt) are expected to be reversed relative to the isomer, enabling unambiguous identity verification.

Structural isomer differentiation 13C-NMR spectroscopy Quality control

Synthetic Intermediate Efficiency: 91% Yield in 6-O-Alkylation to Functionalized Benzopyran Derivatives

7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one serves as the key starting material for preparing 6-(3-chloropropoxy)-7-ethoxy-2H-1-benzopyran-2-one through O-alkylation of the free 6-hydroxyl group with 1-bromo-3-chloropropane, achieving a 91% yield in ethanol/water solvent [1]. This 6-O-alkylated intermediate is subsequently used in the synthesis of benzopyran derivatives for cannabinoid immunoassay reagents as described in patent EP 0736529 A1 and US 5817766 [2]. The positional isomer 7-hydroxy-6-ethoxycoumarin would undergo alkylation at the 7-position rather than the 6-position, yielding a different regioisomeric product series that is not suitable for the same downstream cannabinoid hapten conjugation chemistry.

Synthetic chemistry Cannabinoid immunoassay reagents 6-O-alkylation

CYP450 Isoform Selectivity Modulation: 6-Position Substitution Alters CYP1A vs CYP2B Selectivity Profile

The presence of a substituent at the 6-position of 7-alkoxycoumarins fundamentally alters the cytochrome P450 isoform selectivity profile. Studies on rat hepatic microsomes demonstrate that blockade of the 6-position (along with 3-/4-positions) shifts the CYP selectivity of 7-alkoxycoumarin substrates from CYP1A1/2 preference toward CYP2B selectivity, while maintaining comparable overall molecular dimensions [1]. The target compound, bearing a hydroxyl group at C6, represents the hydroxylated metabolite that marks this competing metabolic site. This 6-substitution pattern directly influences the compound's behavior as either a P450 substrate or metabolite standard—unlike 7-ethoxycoumarin (no 6-substitution) or 6,7-dihydroxycoumarin (lacks the 7-ethoxy group), which exhibit different isoform recognition profiles.

CYP450 isoform selectivity Probe substrate design Structure-activity relationship

Optimal Procurement and Application Scenarios for 7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one Based on Quantitative Differentiation Evidence


Reference Standard for CYP1A Metabolic Switching Studies in Drug Metabolism Research

For drug metabolism laboratories studying CYP1A1/1A2 (CYP-448) mechanism-based inhibition or metabolic switching phenomena, 7-ethoxy-6-hydroxy-2H-1-benzopyran-2-one is the only authentic reference standard that confirms the 6-hydroxylation pathway. When using deuterium-labeled 7-ethoxycoumarin to probe isotope effects on O-deethylation (kH/kD ≈ 14), this compound serves as the definitive HPLC standard to quantify the extent of metabolic switching from O-dealkylation to aromatic ring hydroxylation. The 5,6-epoxide intermediate mechanism confirmed by Walsh et al. (1984) makes this compound essential for validating that observed metabolite peaks correspond to the correct 6-hydroxylated product rather than other potential hydroxylation isomers. [1]

Key Synthetic Intermediate for Cannabinoid Immunoassay Hapten Preparation

In diagnostic reagent manufacturing, this compound is used as the starting material for synthesizing 6-O-alkylated benzopyran derivatives that serve as cannabinoid haptens in immunoassay development. The free 6-hydroxyl group enables selective etherification at the 6-position with 91% efficiency, producing 6-(3-chloropropoxy)-7-ethoxy-2H-1-benzopyran-2-one, which is subsequently elaborated to THC-metabolite immunogens as described in US Patent 5817766. The correct 7-ethoxy-6-hydroxy regiochemistry is essential—the positional isomer would yield 7-O-alkylated products incompatible with the desired hapten architecture. [2]

Quality Control Identity Standard for Differentiating Coumarin Regioisomers in Chemical Libraries

For compound management and chemical library quality control, the distinct melting point (145–146°C) and characteristic 1H-NMR singlet at 6.81 ppm (aromatic H-5 or H-8) provide unambiguous identity confirmation that distinguishes this compound from its 7-hydroxy-6-ethoxy isomer (mp 138.5–142.0°C). When procuring this compound for screening collections, these orthogonal identity checks prevent the costly error of deploying the wrong regioisomer in biochemical assays, where the position of the hydroxyl group determines hydrogen-bonding interactions with biological targets. [3]

Structure-Metabolism Relationship (SMR) Tool for CYP450 Isoform Selectivity Profiling

For medicinal chemistry teams optimizing CYP450 metabolic stability, this compound represents the 6-hydroxylated metabolite endpoint in the 7-ethoxycoumarin metabolic cascade. Comparative analysis with 7-ethoxycoumarin (parent), 7-hydroxycoumarin (O-deethylation product), and 6,7-dihydroxycoumarin (fully deprotected analog) allows researchers to deconvolute which specific metabolic step is affected by structural modifications. The observation that 6-position blockade alters CYP isoform selectivity from CYP1A to CYP2B (Fry et al., 2004) provides a framework for using this compound as a benchmark in designing metabolically stabilized coumarin-based probes or drug candidates. [4]

Quote Request

Request a Quote for 7-Ethoxy-6-hydroxy-2H-1-benzopyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.